molecular formula C12H18N2O3 B13062554 Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate CAS No. 914988-11-7

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13062554
CAS No.: 914988-11-7
M. Wt: 238.28 g/mol
InChI Key: KGDSEJVFBRXIPV-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H16N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis . This compound is characterized by the presence of a cyano group, a methyl group, and a tert-butyl ester group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 3-cyano-4-oxopiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both a cyano group and a methyl group on the piperidine ring.

Properties

CAS No.

914988-11-7

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-6-5-9(15)12(4,7-13)8-14/h5-6,8H2,1-4H3

InChI Key

KGDSEJVFBRXIPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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